Tert-butyl 2-(4-amino-2,6-dichlorophenyl)acetate
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Overview
Description
Tert-butyl 2-(4-amino-2,6-dichlorophenyl)acetate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a tert-butyl ester group attached to a phenyl ring substituted with amino and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-amino-2,6-dichlorophenyl)acetate typically involves the esterification of 2-(4-amino-2,6-dichlorophenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-amino-2,6-dichlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichloro groups can be reduced to form mono-chloro or dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Mono-chloro or dechlorinated derivatives.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
Scientific Research Applications
Tert-butyl 2-(4-amino-2,6-dichlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-amino-2,6-dichlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-amino-2-chlorophenyl)acetate: Similar structure but with one less chlorine atom.
Tert-butyl 2-(4-amino-2,6-dibromophenyl)acetate: Bromine atoms instead of chlorine.
Tert-butyl 2-(4-amino-2,6-difluorophenyl)acetate: Fluorine atoms instead of chlorine.
Uniqueness
Tert-butyl 2-(4-amino-2,6-dichlorophenyl)acetate is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern can enhance its stability and interaction with specific molecular targets compared to its mono-chloro or halogen-substituted analogs.
Properties
IUPAC Name |
tert-butyl 2-(4-amino-2,6-dichlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)17-11(16)6-8-9(13)4-7(15)5-10(8)14/h4-5H,6,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBYOSGBPSCSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C=C(C=C1Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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